rac Ambrisentan Methyl Ester

説明

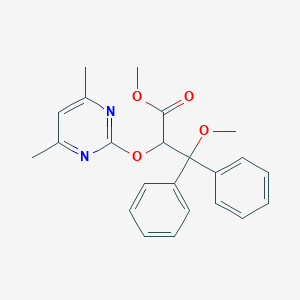

rac Ambrisentan Methyl Ester: is a chemical compound with the molecular formula C23H24N2O4. It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is related to Ambrisentan, which is a selective type A endothelin receptor antagonist used primarily in the treatment of pulmonary arterial hypertension .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of rac Ambrisentan Methyl Ester involves several steps. One common method includes the nucleophilic substitution reaction of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine with a suitable nucleophile, followed by esterification to form the methyl ester . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

化学反応の分析

Types of Reactions: rac Ambrisentan Methyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

科学的研究の応用

Chemical Research Applications

- Reference Standard : Rac Ambrisentan Methyl Ester is utilized as a reference standard in analytical chemistry. It aids in the quantification and identification of Ambrisentan and its metabolites during drug development processes.

- Analytical Method Development : The compound plays a crucial role in the validation of analytical methods, ensuring accuracy and reliability in pharmaceutical testing and quality control.

Biological Research Applications

- Metabolism Studies : Researchers employ this compound to investigate the metabolism and pharmacokinetics of Ambrisentan. This includes studying how the drug is absorbed, distributed, metabolized, and excreted in biological systems .

- Cellular Signaling Pathways : The compound is studied for its effects on various cellular processes, particularly those involving the endothelin signaling pathway. Understanding these mechanisms can lead to insights into cardiovascular diseases and potential therapeutic interventions .

Medical Research Applications

- Pulmonary Arterial Hypertension (PAH) : this compound is investigated for its therapeutic effects on PAH. Clinical studies have shown that Ambrisentan improves exercise capacity and reduces clinical worsening in patients with this condition .

- Combination Therapies : The compound is also explored in combination with other drugs (e.g., tadalafil) to enhance treatment outcomes for PAH patients, demonstrating its versatility in therapeutic applications .

Industrial Applications

- Pharmaceutical Manufacturing : In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of other pharmaceutical compounds. Its unique properties make it valuable for developing new drugs targeting various conditions .

Case Studies and Research Findings

Several pivotal studies highlight the efficacy and safety of this compound:

-

ARIES Trials : The ARIES-1 and ARIES-2 trials demonstrated significant improvements in exercise capacity among patients treated with Ambrisentan. Patients showed increased 6-minute walk distances, indicating enhanced physical performance and reduced symptoms of PAH .

Study Treatment Group Mean Change in 6-Minute Walk Distance (m) Clinical Worsening Rate (%) ARIES-1 5 mg +23 (95% CI: 9 to 38) 6% ARIES-1 10 mg +28 (95% CI: 11 to 45) 6% ARIES-2 2.5 mg +32 (P=0.022) 8% ARIES-2 5 mg +59 (P<0.001) 8%

作用機序

The mechanism of action of rac Ambrisentan Methyl Ester is related to its parent compound, Ambrisentan. Ambrisentan is a selective type A endothelin receptor antagonist. It works by blocking the action of endothelin-1, a peptide that causes vasoconstriction and cell proliferation. By inhibiting endothelin-1, Ambrisentan helps to relax blood vessels and reduce blood pressure .

類似化合物との比較

Ambrisentan: The parent compound, used primarily for treating pulmonary arterial hypertension.

Darusentan: Another endothelin receptor antagonist with similar therapeutic applications.

Bosentan: A dual endothelin receptor antagonist used for similar indications.

Uniqueness: rac Ambrisentan Methyl Ester is unique due to its specific molecular structure and the presence of both enantiomers. This racemic mixture can exhibit different pharmacokinetic and pharmacodynamic properties compared to its individual enantiomers .

生物活性

Rac Ambrisentan Methyl Ester is a racemic mixture of the methyl ester derivative of Ambrisentan, which is primarily recognized for its role as an endothelin receptor antagonist. This compound has garnered attention for its therapeutic potential, particularly in the treatment of pulmonary arterial hypertension (PAH). This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and clinical implications.

Chemical Structure and Properties

- Molecular Formula : C23H24N2O4

- Molecular Weight : 392.45 g/mol

- Structure : The compound features a complex structure that includes a pyrimidine ring and a methoxy group, which contribute to its pharmacological properties.

This compound functions primarily as an endothelin receptor antagonist , specifically targeting the endothelin type A (ETA) receptor. Endothelin-1 (ET-1) is a potent vasoconstrictor that plays a significant role in the pathophysiology of PAH. By inhibiting the action of ET-1, this compound promotes vasodilation and reduces pulmonary vascular resistance, thereby alleviating symptoms associated with PAH.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its stereochemistry and chemical structure. Key pharmacokinetic parameters include:

- Absorption : Rapid absorption with peak plasma concentrations occurring approximately 2 hours after oral administration.

- Distribution : High plasma protein binding (approximately 99%), primarily to albumin.

- Metabolism : Metabolized by cytochrome P450 enzymes, which can influence its efficacy and safety profile.

- Half-Life : Approximately 15 hours, allowing for once-daily dosing.

Clinical Studies and Efficacy

Numerous studies have evaluated the efficacy of this compound in treating PAH. Notable findings include:

- ARIES Trials : In randomized controlled trials (ARIES-1 and ARIES-2), patients receiving ambrisentan demonstrated significant improvements in exercise capacity measured by the six-minute walk test (6MWD). For instance, in ARIES-1, patients treated with 5 mg and 10 mg doses showed mean placebo-corrected improvements of 31 m and 51 m, respectively (P<0.001) .

| Study | Dose (mg) | Placebo-Corrected Improvement in 6MWD (m) | p-value |

|---|---|---|---|

| ARIES-1 | 5 | 31 | 0.008 |

| ARIES-1 | 10 | 51 | <0.001 |

| ARIES-2 | 2.5 | 32 | 0.022 |

| ARIES-2 | 5 | 59 | <0.001 |

Safety Profile

This compound is generally well tolerated, with a low incidence of adverse effects. The most common side effects observed include peripheral edema and headache. Importantly, no significant liver enzyme elevations were reported in clinical trials . However, it is contraindicated in pregnancy due to its teratogenic effects.

Comparative Analysis with Other Endothelin Receptor Antagonists

This compound shares structural similarities with other endothelin receptor antagonists but exhibits unique characteristics that may influence its clinical application:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Ambrisentan | Pyrimidine ring; selective for ET-A | Approved for treating PAH |

| Sitaxsentan | Sulfonamide group | Developed for similar indications but different efficacy |

| Bosentan | Dual ETA/ETB antagonist | Broader spectrum; also used for heart failure |

| Macitentan | Morpholine ring | Improved selectivity for endothelin receptors |

特性

IUPAC Name |

methyl 2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c1-16-15-17(2)25-22(24-16)29-20(21(26)27-3)23(28-4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-15,20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOLWOXJIUGEGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC(C(=O)OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442925 | |

| Record name | AGN-PC-07RIXJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240470-84-1 | |

| Record name | AGN-PC-07RIXJ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。